2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 2-(Methylsulfonyl)-1,3-benzothiazol-6-amine
- 2-(Ethylsulfonyl)-1,3-benzothiazol-6-amine
- 2-(Propylsulfonyl)-1,3-benzothiazol-6-amine
Comparison:
- Uniqueness: The isobutylsulfonyl group in 2-(Isobutylsulfonyl)-1,3-benzothiazol-6-amine provides distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
2-(2-methylpropylsulfonyl)-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-7(2)6-17(14,15)11-13-9-4-3-8(12)5-10(9)16-11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAKADSOHHUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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